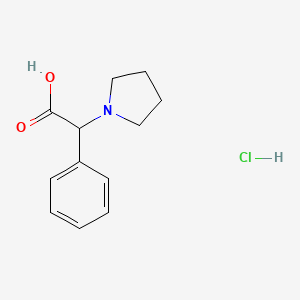

2-Phenyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride

Description

2-Phenyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride is a nitrogen-containing acetic acid derivative with a phenyl group and pyrrolidine ring at the α-carbon. For instance, its methyl ester analog, Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride (CAS 27594-60-1), is a crystalline solid with ≥98% purity, used as a reference standard in forensic and pharmacological research due to structural similarities to stimulants .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenyl-2-pyrrolidin-1-ylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10;/h1-3,6-7,11H,4-5,8-9H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRMMTTWXDLPCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=CC=CC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100390-49-6 | |

| Record name | 1-Pyrrolidineacetic acid, α-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100390-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride typically involves the reaction of phenylacetic acid with pyrrolidine under specific conditions. One common method includes the use of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) to facilitate the formation of the amide bond between the phenylacetic acid and pyrrolidine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenylacetic acid derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The pyrrolidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Phenylacetic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Key Properties

- Molecular Weight : 241.71 g/mol

- Purity : 98% (common for research-grade materials)

- Physical Form : Solid

- Storage Conditions : Sealed in dry conditions at 2-8°C .

Biochemical Mechanisms of Action

The mechanism of action for 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride primarily involves interactions with neurotransmitter transporters, particularly those related to dopamine and norepinephrine. This suggests its potential utility in treating conditions such as:

- Attention Deficit Hyperactivity Disorder (ADHD)

- Depression

These interactions indicate that the compound may help modulate neurotransmission, thereby influencing mood and cognitive functions .

Neuropharmacology

Research indicates that this compound may serve as a scaffold for developing new psychoactive substances. Its structural characteristics allow it to interact with various receptors in the brain, making it a candidate for further exploration in neuropharmacological studies .

Medicinal Chemistry

In medicinal chemistry, it is being investigated for its potential to develop new treatments for psychiatric disorders. The compound's modifications can lead to derivatives that may exhibit enhanced efficacy or reduced side effects compared to existing medications .

Analytical Applications

Due to its unique structure, this compound is also utilized as a reference standard in analytical chemistry and forensic studies. Its structural similarities with known stimulants make it valuable for testing and identification purposes in various laboratories .

Case Study: ADHD Treatment Development

A study focusing on the modulation of dopamine transporters highlighted the potential of this compound in developing ADHD medications. Preliminary results showed promising binding affinities that warrant further investigation into its therapeutic efficacy.

Case Study: Neurotransmitter Interaction

Research examining the interactions of this compound with norepinephrine transporters found that it could effectively alter neurotransmitter levels in vitro, suggesting a mechanism by which it may alleviate symptoms of depression .

Summary Table of Key Findings

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The phenyl group and pyrrolidine ring allow the compound to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic Acid Hydrochloride (CAS 1956309-54-8)

- Structural Features : A 4-chlorophenyl group replaces the phenyl ring.

- Impact : The electron-withdrawing chlorine atom enhances polarity and may improve binding affinity to receptors via halogen bonding. This analog is commercially available (95% purity) for research, indicating its utility in structure-activity relationship (SAR) studies .

- Applications : Likely used in investigating neurotransmitter reuptake inhibition, similar to other pyrrolidine derivatives.

2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic Acid Hydrochloride (CAS 1965314-54-8)

- Structural Features : Bromine at the 3-position of the phenyl ring.

- However, this compound is discontinued, suggesting synthetic or stability challenges .

Cyclopropyl-Substituted Analog

2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic Acid Hydrochloride (CAS 1461704-64-2)

- Structural Features : Cyclopropyl group replaces phenyl.

- This analog may exhibit improved metabolic stability due to reduced aromatic oxidation .

Non-Aromatic Analog

2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride (CAS 89531-58-8)

- Structural Features : Lacks the phenyl group.

- Impact : Absence of aromaticity reduces lipophilicity (lower logP) and eliminates π-π stacking interactions, likely diminishing binding to hydrophobic pockets in biological targets. This compound serves as a baseline for SAR studies, highlighting the phenyl group’s critical role in the original compound’s activity .

Ester Derivatives

Methyl 2-Phenyl-2-(pyrrolidin-1-yl)acetate Hydrochloride (CAS 27594-60-1)

- Structural Features : Methyl ester replaces the carboxylic acid.

- Impact : The ester group enhances lipophilicity and may improve membrane permeability. However, it is metabolically labile, undergoing hydrolysis to the active acid form in vivo. This derivative is stable (≥5 years at -20°C) and used as an analytical standard, reflecting its reliability in forensic applications .

Research Findings and Implications

- Cyclopropane Rigidity : Cyclopropyl analogs offer insights into conformational constraints, balancing metabolic stability and bioavailability .

- Ester vs. Acid Forms : Ester derivatives like the methyl analog are preferred for analytical applications due to stability, while the acid form is likely bioactive .

Biological Activity

2-Phenyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C13H17ClN2O2

- CAS Number : 610764-96-0

- Molecular Weight : 250.74 g/mol

- Solubility : Soluble in DMSO and methanol

The structure includes a pyrrolidine ring attached to a phenyl group, contributing to its biological properties by influencing receptor binding and pharmacokinetics .

The biological activity of this compound primarily involves:

- Neurotransmitter Interaction : It interacts with neurotransmitter transporters, particularly those related to dopamine and norepinephrine, suggesting potential applications in treating conditions like ADHD and depression .

- Antibacterial Activity : Preliminary studies indicate that structural modifications can enhance antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli .

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially modulating cellular processes .

Table 1: Summary of Biological Activities

Case Study 1: Neurotransmitter Modulation

A study focused on the effects of this compound on neurotransmitter levels revealed that the compound significantly increased dopamine levels in vitro, indicating its potential as an antidepressant or stimulant . The structure-activity relationship (SAR) analysis demonstrated that modifications to the pyrrolidine ring could enhance its efficacy as a dopamine transporter inhibitor.

Case Study 2: Antibacterial Properties

In vitro testing showed that derivatives of this compound exhibited improved antibacterial activity compared to standard antibiotics like ampicillin. The agar diffusion method revealed zones of inhibition against multiple bacterial strains, highlighting its potential as a new antibacterial agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-phenyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves alkylation of pyrrolidine with a phenylacetic acid derivative. For example, intermediates like 2-phenyl-2-(pyridyl)acetonitrile can undergo hydrolysis under acidic conditions (e.g., concentrated H₂SO₄ in acetic acid) to yield carboxylic acid derivatives, followed by salt formation with HCl . Optimization includes controlling reaction temperature (50–80°C) and stoichiometric ratios to minimize byproducts. Purification via recrystallization or column chromatography is recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- X-ray Diffraction (XRD) : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. The Flack parameter can confirm absolute configuration in chiral centers .

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 7.2–7.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H⁺] for C₁₂H₁₆ClNO₂ at m/z 242.09) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Although specific data are limited, analogous hydrochlorides suggest:

- Personal Protection : Wear gloves, eye protection, and lab coats. Use fume hoods to avoid inhalation of dust .

- Storage : Keep in airtight containers under dry conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can enantiomeric purity be determined using X-ray crystallography?

- Methodological Answer : The Flack parameter (η) and Rogers’ η refine enantiomorph-polarity in chiral crystals. For near-centrosymmetric structures, the Flack parameter may yield false positives; instead, use the x parameter, which is robust against symmetry artifacts . Data collection at high resolution (≤1.0 Å) improves reliability .

Q. What strategies resolve racemic mixtures of this compound, and how is chiral purity assessed post-resolution?

- Methodological Answer :

- Resolution : Recrystallize racemates with chiral acids (e.g., dibenzoyl-L-tartaric acid) to form diastereomeric salts. Optimize solvent polarity (e.g., ethanol/water mixtures) for selective crystallization .

- Purity Assessment : Use chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy to quantify enantiomeric excess (ee) .

Q. How does this compound behave as a ligand in coordination chemistry?

- Methodological Answer : The carboxylic acid and pyrrolidine groups enable chelation with metals. For example, analogous 2-phenyl-2-(p-tosylamino)acetic acid forms stable organotin(IV) complexes. Study coordination modes (monodentate vs. bidentate) via IR (carboxylate stretching at ~1600 cm⁻¹) and single-crystal XRD .

Q. Are there computational models predicting conformational dynamics or biological interactions?

- Methodological Answer :

- Conformational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model energy minima for rotamers around the C–N bond.

- Biological Interactions : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like monoamine transporters, given structural similarity to psychostimulants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.